molecular formula C14H16N6O3 B11264041 N~4~-(4-methoxyphenyl)-5-nitro-N~2~-(prop-2-en-1-yl)pyrimidine-2,4,6-triamine

N~4~-(4-methoxyphenyl)-5-nitro-N~2~-(prop-2-en-1-yl)pyrimidine-2,4,6-triamine

Cat. No.: B11264041
M. Wt: 316.32 g/mol
InChI Key: AJXRRPSTIFDDMP-UHFFFAOYSA-N
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Description

N4-(4-METHOXYPHENYL)-5-NITRO-N2-(PROP-2-EN-1-YL)PYRIMIDINE-2,4,6-TRIAMINE is a complex organic compound belonging to the class of pyrimidine derivatives. This compound is characterized by the presence of a methoxyphenyl group, a nitro group, and a prop-2-en-1-yl substituent on the pyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-METHOXYPHENYL)-5-NITRO-N2-(PROP-2-EN-1-YL)PYRIMIDINE-2,4,6-TRIAMINE typically involves multi-step organic reactions. The starting materials often include 4-methoxyaniline, nitroalkenes, and pyrimidine precursors. The synthetic route may involve:

    Nitration: Introduction of the nitro group into the aromatic ring.

    Alkylation: Addition of the prop-2-en-1-yl group.

    Cyclization: Formation of the pyrimidine ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N4-(4-METHOXYPHENYL)-5-NITRO-N2-(PROP-2-EN-1-YL)PYRIMIDINE-2,4,6-TRIAMINE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of substituents on the aromatic ring or pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic or nucleophilic reagents depending on the nature of the substituent being replaced.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

N4-(4-METHOXYPHENYL)-5-NITRO-N2-(PROP-2-EN-1-YL)PYRIMIDINE-2,4,6-TRIAMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-(4-METHOXYPHENYL)-5-NITRO-N2-(PROP-2-EN-1-YL)PYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease processes.

    Modulating Receptors: Interacting with cellular receptors to alter signaling pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N4-(4-METHOXYPHENYL)-5-NITRO-N2-(PROP-2-EN-1-YL)PYRIMIDINE-2,4,6-TRIAMINE: shares structural similarities with other pyrimidine derivatives such as:

Uniqueness

The uniqueness of N4-(4-METHOXYPHENYL)-5-NITRO-N2-(PROP-2-EN-1-YL)PYRIMIDINE-2,4,6-TRIAMINE lies in its specific substituents and their arrangement on the pyrimidine ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H16N6O3

Molecular Weight

316.32 g/mol

IUPAC Name

4-N-(4-methoxyphenyl)-5-nitro-2-N-prop-2-enylpyrimidine-2,4,6-triamine

InChI

InChI=1S/C14H16N6O3/c1-3-8-16-14-18-12(15)11(20(21)22)13(19-14)17-9-4-6-10(23-2)7-5-9/h3-7H,1,8H2,2H3,(H4,15,16,17,18,19)

InChI Key

AJXRRPSTIFDDMP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCC=C

Origin of Product

United States

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